REACTION_SMILES
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[CH3:17][I:18].[CH3:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[CH3:25][N:26]([CH3:27])[CH:28]=[O:29].[H-:1].[Na+:2].[s:3]1[cH:4][cH:5][c:6](=[O:16])[c:7]2[nH:8][c:9]3[cH:10][cH:11][cH:12][cH:13][c:14]3[c:15]12>>[s:3]1[cH:4][cH:5][c:6](=[O:16])[c:7]2[n:8]([CH3:17])[c:9]3[cH:10][cH:11][cH:12][cH:13][c:14]3[c:15]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1ccsc2c1[nH]c1ccccc12
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Name
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Type
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product
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Smiles
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Cn1c2ccccc2c2sccc(=O)c21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |